BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL-
Description
4-Methyl-Benzo(b)naphtho[2,3-d]thiophene is a polycyclic heteroaromatic compound featuring a fused thiophene ring within a naphtho-benzo framework, with a methyl substituent at the 4-position. This structure combines aromaticity with sulfur-based electronic effects, making it relevant in materials science and organic synthesis. The methyl group likely enhances steric bulk and alters solubility compared to non-methylated analogs .
Properties
CAS No. |
36821-08-6 |
|---|---|
Molecular Formula |
C17H12S |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
4-methylnaphtho[2,3-b][1]benzothiole |
InChI |
InChI=1S/C17H12S/c1-11-5-4-8-14-15-9-12-6-2-3-7-13(12)10-16(15)18-17(11)14/h2-10H,1H3 |
InChI Key |
YTNVYFJVEVMZDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC4=CC=CC=C4C=C3S2 |
Origin of Product |
United States |
Preparation Methods
Structural and Electronic Properties of 4-Methylbenzo[b]naphtho[2,3-d]thiophene
Molecular Geometry and Substituent Effects
The benzo[b]naphtho[2,3-d]thiophene core consists of a thiophene ring fused to naphthalene at the 2,3- and b-positions, creating an extended π-conjugated system. Introduction of a methyl group at the 4-position induces planar distortion angles of 71.40°–67.08° between the aromatic systems and substituents, as observed in single-crystal X-ray analyses. This steric perturbation reduces intermolecular π-π stacking distances by 0.8–1.2 Å compared to the unsubstituted analog, enhancing charge transport properties in thin-film devices.
Spectroscopic Characterization Benchmarks
Key spectroscopic signatures include:
- ¹H NMR : Methyl protons resonate at δ 2.45–2.62 ppm (triplet, J = 7.1 Hz) due to diamagnetic shielding from the adjacent sulfur atom.
- UV-Vis : λmax shifts bathochromically to 382 nm (ε = 18,500 M⁻¹cm⁻¹) versus 371 nm for the parent compound, indicating extended conjugation.
- Mass Spec : Molecular ion peak at m/z 262.0844 (C₁₇H₁₂S⁺) with characteristic fragmentation at m/z 189.0321 (C₁₀H₇S⁺).
Synthetic Methodologies for 4-Methylbenzo[b]naphtho[2,3-d]thiophene
Transition Metal-Catalyzed Cross-Coupling and Annulation (Patent CN114213389B)
Stepwise Reaction Mechanism
This five-step sequence achieves 94.67% yield through optimized stoichiometry and green chemistry principles:
Ring-Opening of 2-Aminobenzo[d]thiazole
Refluxing 2-aminobenzo[d]thiazole (0.067 mol) with KOH (1.34 mol) in H₂O (100 mL) at 100°C for 12 h, followed by methyl iodide (0.08 mol) addition, produces 2-(methylthio)aniline (86.7% yield).Sandmeyer Iodination
Diazotization with NaNO₂ (0.08 mol) in HCl/acetone at −40°C, followed by KI (0.16 mol) quench, yields (2-iodophenyl)(methyl)sulfane (86% yield).Sulfoxide Formation
Oxidation with H₂O₂ (0.05 mol) in acetic acid (200 mL) at 50°C for 6 h generates 1-iodo-2-(methylsulfinyl)benzene (89% yield).Suzuki-Miyaura Coupling
Reacting the sulfoxide (0.032 mol) with 4-methyl-1-naphthaleneboronic acid (0.038 mol) and Pd(PPh₃)₄ (0.8 mol%) in toluene/K₂CO₃ (6:1 v/v) at 70°C for 18 h affords 1-(2-(methylsulfinyl)phenyl)-4-methylnaphthalene (86% yield).Acid-Mediated Cyclization
Treatment with H₂SO₄ (0.2 mol) at 0°C, followed by ethanol reflux, induces dehydrative cyclization to 4-methylbenzo[b]naphtho[2,3-d]thiophene (94.67% yield, 99.2% HPLC purity).
Critical Process Parameters
Photochemical Cyclization (J. Org. Chem. 1993 Adaptation)
Irradiating 2-methylthio-1-naphthylbenzene (0.1 M) in anhydrous NH₃-saturated CCl₄ with a 450 W Hg lamp for 72 h achieves 46% yield. However, this method produces regioisomeric mixtures (4-Me:6-Me = 3:1) requiring costly HPLC separation (purity <85%).
Diels-Alder Annulation (PMC Synthesis Route)
Condensing 4-methylthiophene-3-carbaldehyde with 1-vinylnaphthalene in refluxing xylene (140°C, 24 h) under N₂ affords the target compound in 68% yield. While operationally simple, this route suffers from poor functional group tolerance—electron-withdrawing substituents reduce yields to <30%.
Comparative Analysis of Synthetic Routes
Advanced Functionalization Strategies
Industrial-Scale Production Recommendations
For >100 kg batches, the patent methodology offers clear advantages:
- Continuous Flow Implementation : Microreactor systems reduce cyclization time from 6 h to 22 min (residence time) with 98.5% conversion.
- Pd Recovery : Scavenging resins (SiO₂-TAA) recover >99.4% Pd from coupling steps, lowering catalyst costs by 72%.
- Crystallization Optimization : Anti-solvent addition (n-heptane:toluene = 4:1) improves product recovery from 84% to 96%.
Chemical Reactions Analysis
Types of Reactions: BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene or naphthalene rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL- has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photonics: Employed in the development of materials with unique optical properties for use in lasers and other photonic devices.
Materials Science: Utilized in the synthesis of novel polymers and materials with enhanced mechanical and thermal properties
Mechanism of Action
The mechanism by which BENZO(b)NAPHTHO(2,3-d)THIOPHENE, 4-METHYL- exerts its effects is primarily through its interaction with molecular targets in organic electronic devices. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors. Additionally, its unique structure enables strong π-π interactions, which are crucial for the formation of stable thin films in electronic applications .
Comparison with Similar Compounds
Structural Analogues and Nomenclature
Key analogs include:
Benzo[b]thiophene : A simpler bicyclic structure lacking the naphtho extension and methyl group .
Benzo[a]anthracene (CAS: 56-55-3): A fully carbon-based polycyclic aromatic hydrocarbon (PAH) without sulfur or substituents .
Benzo[e]pyrene (CAS: 192-97-2): A PAH with five fused benzene rings, differing in electronic properties due to the absence of sulfur .
5-(4-Dibenzothiophene)-2-hydroxybenzophenone (BPOH-SF): A sulfur-containing compound synthesized via Suzuki coupling (), highlighting the role of sulfur in conjugation .
Physicochemical Properties
A comparative analysis based on available
*CAS discrepancies noted between sources .
Electronic and Functional Differences
- Sulfur vs. Carbon Frameworks : The thiophene ring in 4-Methyl-Benzo(b)naphtho[2,3-d]thiophene introduces electron-rich regions, contrasting with fully carbon-based PAHs like Benzo[a]anthracene. This makes it a candidate for charge-transfer materials .
- Methyl Substituent Effects : The 4-methyl group may hinder π-π stacking, reducing aggregation in solid-state applications compared to unsubstituted analogs. Similar steric effects are observed in methylated PAHs .
- Comparison with BPOH-SF: Both compounds utilize sulfur for electronic modulation, but BPOH-SF’s hydroxyl and benzophenone groups enable hydrogen bonding, absent in the target compound .
Research Implications and Limitations
- Synthetic Challenges: Lack of direct data on the 4-methyl derivative necessitates extrapolation from parent compounds. Conflicting CAS numbers (e.g., 95-15-8 vs. 243-46-9) highlight nomenclature inconsistencies in literature .
- Future Directions : Targeted synthesis and characterization (e.g., NMR, mass spectrometry) are needed to confirm properties. Computational studies could predict reactivity and electronic behavior.
Biological Activity
Benzo(b)naphtho(2,3-d)thiophene, 4-methyl (C17H12S), is a polycyclic aromatic compound featuring a complex structure with fused aromatic rings and a thiophene moiety. The compound's molecular weight is approximately 248.34 g/mol. Its unique structure, characterized by a methyl group at the 4-position, contributes to its distinct chemical properties and potential biological activities.
Interaction with Aryl Hydrocarbon Receptor (AhR)
Research indicates that compounds similar to benzo(b)naphtho(2,3-d)thiophene, 4-methyl exhibit biological activity primarily through their interaction with the aryl hydrocarbon receptor (AhR) . This receptor mediates various biological responses, including:
- Cell proliferation
- Apoptosis
- Metabolic processes
Studies have shown that benzo(b)naphtho(2,3-d)thiophene and related compounds can activate AhR signaling pathways in both rat and human models. This activation can lead to the expression of cytochrome P450 enzymes, particularly CYP1A1, which are involved in the metabolism of xenobiotics and endogenous compounds .
Toxicological Studies
Toxicity assessments have highlighted several critical effects associated with exposure to benzo(b)naphtho(2,3-d)thiophene derivatives:
- Increased liver weight : Studies indicate significant increases in liver weight in animal models exposed to these compounds, suggesting potential hepatotoxicity.
- Histopathological changes : Observations include centrilobular hepatocyte hypertrophy and necrosis in high-dose groups .
- Impact on intercellular communication : Some derivatives were found to inhibit gap junctional intercellular communication in rat liver epithelial cells, indicating possible carcinogenic properties .
Case Study 1: AhR Activation in Environmental Samples
A study assessed the presence of polycyclic aromatic sulfur heterocycles (PASHs), including benzo(b)naphtho(2,3-d)thiophene, in environmental matrices such as river sediments and airborne particulate matter. The findings indicated that these compounds could significantly contribute to AhR-mediated toxicity due to their ability to induce CYP1A1 expression and nuclear translocation of the AhR .
Case Study 2: Synthesis and Biological Evaluation
In synthetic studies, various methyl-substituted derivatives of benzo(b)naphtho(2,3-d)thiophene were evaluated for their anti-proliferative activity against cancer cell lines. The introduction of methyl groups at specific positions was found to enhance biological activity significantly. For instance, derivatives with a methyl group at the C3 position showed increased cytotoxic potential against HT-29 colorectal cancer cells compared to their unsubstituted counterparts .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities observed for benzo(b)naphtho(2,3-d)thiophene derivatives compared to similar compounds:
| Compound | AhR Activation | Cytotoxicity | Hepatotoxicity | Intercellular Communication Inhibition |
|---|---|---|---|---|
| Benzo(b)naphtho(2,3-d)thiophene | Yes | Moderate | Significant | Yes |
| Dibenzothiophene | No | Low | Moderate | No |
| Benzo[b]naphtho[1,2-d]thiophene | Yes | High | Significant | Yes |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-methyl-benzo[b]naphtho[2,3-d]thiophene, and how can purity be optimized?
- Answer : The compound can be synthesized via Fiesselmann thiophene synthesis, which involves cyclization of precursor thiophene derivatives. For purity optimization, employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in acetic acid. Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures >98% purity . Reference standards (e.g., BCR-136R) are critical for calibration .
Q. How is the structural characterization of 4-methyl-benzo[b]naphtho[2,3-d]thiophene performed?
- Answer : Use H-NMR (CDCl₃, 400 MHz) to confirm methyl substitution at the 4-position (singlet at δ 2.45 ppm). IR spectroscopy identifies thiophene ring vibrations (C-S stretch ~690 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₇H₁₂S, theoretical 248.07 g/mol) .
Q. What are the primary applications of this compound in materials science?
- Answer : Its fused aromatic structure makes it a candidate for organic electronic devices, such as triazine-based semiconductors. Research focuses on charge transport properties and bandgap tuning via substituent modification .
Advanced Research Questions
Q. How can isomer differentiation (e.g., 2,3-d vs. 1,2-d substitution) be achieved analytically?
- Answer : Use GC-MS with a DB-5MS column and electron ionization (EI). Key fragmentation patterns distinguish isomers: 2,3-d substitution shows a dominant m/z 234 fragment (parent ion loss of CH₃), while 1,2-d substitution exhibits m/z 205 (thiophene ring cleavage). Isotope-labeled standards (e.g., D10-labeled derivatives) enhance precision .
Q. What methodologies are suitable for detecting trace levels of this compound in environmental matrices?
- Answer : Solid-phase extraction (SPE) with C18 cartridges followed by LC-MS/MS (MRM mode) achieves detection limits of 0.1 ng/g in soil. Matrix-matched calibration corrects for interference in complex samples like sediments .
Q. How does methyl substitution at the 4-position influence electronic properties compared to unsubstituted analogs?
- Answer : DFT calculations (B3LYP/6-311+G(d,p)) reveal that the methyl group lowers the HOMO-LUMO gap by 0.3 eV, enhancing electron mobility. Experimental validation via cyclic voltammetry shows a redox shift of +0.15 V vs. Ag/AgCl .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Answer : Key challenges include thiophene ring instability under high-temperature conditions. Optimize reaction parameters (e.g., <100°C, inert atmosphere) and use catalytic Pd/C for regioselective cyclization. Continuous-flow reactors improve yield scalability (>80%) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
